Absence of Publicly Available Potency Data Precludes Comparator-Based Selection for This Compound
No quantitative potency data (IC50, Ki, Kd, EC50) for CAS 1797982-44-5 against any biological target are available in peer-reviewed literature or patent disclosures . While the pyrido[4,3-d]pyrimidine scaffold has yielded potent KRAS inhibitors with reported IC50 values in the nanomolar to sub-nanomolar range for specific mutants (e.g., KRAS G12C IC50 < 10 nM for certain patented analogs) [1], the target engagement profile of this specific compound remains entirely uncharacterized. No head-to-head comparison with any named comparator exists . This represents a complete evidence gap, not merely limited evidence.
| Evidence Dimension | Target potency (IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | Patented pyrido[4,3-d]pyrimidine KRAS inhibitors: IC50 < 10 nM against KRAS G12C (exemplified compounds in US 12,281,127) |
| Quantified Difference | Cannot be computed – target compound data missing |
| Conditions | KRAS G12C biochemical and cellular assays (patent US 12,281,127); target compound not tested in any disclosed assay |
Why This Matters
Without potency data, no scientific basis exists to select this compound over any characterized analog, and procurement for biological screening carries maximum uncertainty.
- [1] Justia Patents. Pyrido[4,3-d]pyrimidine Compounds. US Patent 12,281,127. October 1, 2024. View Source
